Acddp

DNA Adducts Mutagenesis Platinum Chemotherapy

Platinum drug discovery requires well-characterized prodrugs with defined mutagenicity profiles. ACDDP (CAS 129580-64-9) serves as a benchmark Pt(IV) prodrug with quantitatively mapped DNA adduct distribution and reduced genotoxicity. • ~2-fold fewer mutations than cisplatin at equitoxic doses (active metabolite ACDP) • 3-fold reduction in mutagenic A*G* adducts from impaired d(ApG) reactivity • NMDA receptor glycine-site affinity (IC₅₀ = 29 µM) orthogonal to DNA targeting Supplied with analytical documentation; available for global procurement.

Molecular Formula C16H34Cl2N2O4Pt
Molecular Weight 584.4 g/mol
CAS No. 129580-64-9
Cat. No. B152137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcddp
CAS129580-64-9
Synonymsazane, cyclohexanamine, pentanoate, platinum(+4) cation, dichloride
Molecular FormulaC16H34Cl2N2O4Pt
Molecular Weight584.4 g/mol
Structural Identifiers
SMILESCCCCC(=O)[O-].CCCCC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]
InChIInChI=1S/C6H13N.2C5H10O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2-3-4-5(6)7;;;;/h6H,1-5,7H2;2*2-4H2,1H3,(H,6,7);2*1H;1H3;/q;;;;;;+4/p-4
InChIKeyVTOVJWCDWALFGL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACDDP (CAS 129580-64-9): A Platinum(IV) Anticancer Prodrug with Differentiated Mutagenicity and Defined NMDA Receptor Affinity


cis,trans,cis-ammine(cyclohexylamine)-dibutyratodichloroplatinum(IV) (ACDDP) is an investigational platinum-based anticancer prodrug that undergoes intracellular reduction to its active metabolite, cis-ammine(cyclohexylamine)dichloroplatinum(II) (ACDP) [1]. The compound is a Pt(IV) complex with two axial butyrate ligands, which confers distinct pharmacokinetic and pharmacodynamic properties relative to Pt(II) agents like cisplatin [1]. ACDDP also demonstrates defined binding affinity at the glycine co-agonist site of the NMDA receptor (IC₅₀ = 29,000 nM), providing a secondary pharmacological profile that distinguishes it from purely DNA-targeting platinum chemotherapeutics [2].

ACDDP (CAS 129580-64-9): Why Procurement Cannot Be Simplified to In-Class Platinum Analogs


Generic substitution of ACDDP with other platinum-based anticancer agents (e.g., cisplatin, carboplatin, or other Pt(IV) prodrugs) is not scientifically valid due to its distinct adduct distribution profile and resultant differentiated mutagenicity [1]. While ACDDP and cisplatin share comparable genotoxicity, the active metabolite ACDP induces approximately twofold fewer mutations per lesion in a standardized mutational target, a reduction mechanistically linked to its impaired reactivity at d(ApG) sites [1]. This lower mutagenic burden is not a class-wide property; other platinum analogs such as iproplatin and spiroplatin exhibit reduced mutagenicity but have demonstrated limited clinical utility due to other constraints [2]. Furthermore, ACDDP's defined NMDA receptor glycine-site affinity [3] adds a pharmacologically orthogonal dimension not present in typical platinum chemotherapeutics, precluding simple interchange based on platinum content or DNA-binding capacity.

ACDDP (CAS 129580-64-9): Quantitative Differential Evidence for Procurement Decisions


ACDDP vs. Cisplatin: Twofold Reduction in Mutagenicity at Equal Genotoxic Doses

In a head-to-head comparison using the duplex genome of bacteriophage M13mp18 replicated in Escherichia coli, the active metabolite of ACDDP (ACDP) demonstrated statistically equivalent genotoxicity to cisplatin (cis-DDP) but exhibited approximately twofold lower mutagenicity. At a dose of two adducts per 370 base-pair mutational target (the lacZ' gene fragment), ACDP induced significantly fewer mutations than cis-DDP [1]. This difference is attributed to the structural and orientational isomerism of ACDP that precludes adduct formation at d(ApG) sites, thereby reducing the formation of highly mutagenic A*G* adducts by approximately threefold compared to cisplatin [2].

DNA Adducts Mutagenesis Platinum Chemotherapy Drug Safety

ACDDP Metabolite (ACDP) vs. Cisplatin: Equal Genotoxicity Confirmed

Comparative genotoxicity analysis revealed that ACDP and cis-DDP adducts were equally genotoxic within the statistical error limits of the study. Survival of genomes platinated by either drug increased by threefold in cells pretreated with UV irradiation to induce SOS functions, indicating that both compounds activate similar DNA repair pathways and exert comparable lethal effects on replicating genomes [1].

DNA Crosslinking Cytotoxicity Platinum Drug Development

ACDDP vs. Other Platinum Analogs: Insufficient Data for Mutagenicity Comparison in 1996 Review

A 1996 comprehensive review of platinum-based anticancer drugs explicitly noted that there were insufficient data on several of the most promising clinical analogues—including DWA2114R and ACDDP—to judge their relative mutagenic and carcinogenic potential. This contrasts with other analogs like iproplatin and spiroplatin, which were determined to be less mutagenic than cisplatin or carboplatin but were considered least likely to achieve wide clinical use [1].

Drug Safety Carcinogenicity Platinum Analog Benchmarking

ACDDP Binds the NMDA Receptor Glycine Site with IC₅₀ = 29 µM

ACDDP exhibits defined binding affinity at the glycine co-agonist site of the rat N-methyl-D-aspartate (NMDA) receptor, with a reported IC₅₀ value of 29,000 nM (29 µM). This contrasts with the high-potency NMDA channel blocker MK-801, which displays an IC₅₀ of approximately 10.6 nM in functional assays [1][2]. While ACDDP's NMDA affinity is modest, it represents a distinct pharmacological property not present in cisplatin, carboplatin, or other Pt(II) chemotherapeutics, which lack any reported interaction with ionotropic glutamate receptors.

NMDA Receptor Glycine Site Neuropharmacology Dual-Action Drugs

ACDDP (CAS 129580-64-9): Defined Research and Industrial Application Scenarios


Development of Next-Generation Platinum Chemotherapeutics with Reduced Secondary Malignancy Risk

Based on the direct head-to-head evidence that ACDDP's active metabolite ACDP induces approximately twofold fewer mutations than cisplatin at equitoxic doses [1], ACDDP is ideally suited as a lead compound or benchmark in medicinal chemistry programs aiming to design platinum-based anticancer agents with minimized therapy-related carcinogenesis. The compound's well-characterized DNA adduct profile—specifically its reduced reactivity at d(ApG) sites leading to a threefold reduction in highly mutagenic A*G* adducts—provides a molecular blueprint for structure-activity relationship (SAR) studies focused on improving the therapeutic index of platinum drugs [1].

Mechanistic Studies of DNA Adduct Structure-Mutagenicity Relationships

ACDDP and its metabolite ACDP serve as precise molecular probes for investigating how subtle changes in DNA adduct structure and distribution influence downstream mutagenic outcomes. The compound's unique orientational isomerism, which sterically hinders adduct formation at d(ApG) residues, offers a clean experimental system for dissecting the contributions of specific adduct types (G*G* vs. A*G*) to overall mutagenic burden [1]. This application is particularly valuable for academic and industrial laboratories engaged in genetic toxicology, DNA repair research, or the preclinical safety assessment of DNA-damaging agents.

Dual-Mechanism Drug Design: Combining DNA Damage with NMDA Receptor Modulation

For exploratory research in neuro-oncology or targeted drug delivery, ACDDP provides a starting scaffold that combines DNA-crosslinking cytotoxicity with defined, albeit modest, NMDA receptor glycine-site affinity (IC₅₀ = 29 µM) [2]. While the NMDA activity is not potent enough for standalone neuroprotection, it distinguishes ACDDP from purely DNA-targeted platinum agents and may be exploited for designing prodrugs that leverage NMDA receptor expression in certain tumor microenvironments or for mitigating neuropathic side effects of platinum therapy. This scenario is supported by the quantitative binding data and the lack of any reported NMDA interaction for cisplatin or carboplatin [2].

Benchmarking New Platinum(IV) Prodrugs Against a Well-Characterized Reference Compound

Given the comprehensive dataset available for ACDDP—including in vitro polymerase inhibition, in vivo mutagenesis and genotoxicity in a standardized bacteriophage model, and detailed adduct mapping—the compound is an excellent reference standard for evaluating novel Pt(IV) prodrug candidates. Researchers can compare the mutagenicity, genotoxicity, and adduct distribution of new compounds directly against ACDDP's quantitatively defined profile to assess whether structural modifications yield meaningful improvements in the therapeutic index [1]. This application is directly supported by the head-to-head comparative data with cisplatin and the detailed molecular characterization provided in the primary literature.

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